1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12(17)11-15-6-8-16(9-7-15)21(18,19)14-5-3-4-13(10-14)20-2/h3-5,10,12,17H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKROANHKFFWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to neurotransmitter receptors, modulating their activity and leading to changes in neurotransmitter levels. This interaction can result in therapeutic effects, such as the alleviation of symptoms in mental health disorders . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their versatility in drug design. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Variations on the Piperazine Ring
Key Structural Differences
Sulfonyl vs. Non-Sulfonyl Groups Target Compound: The 3-methoxybenzenesulfonyl group enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs. This may improve solubility but reduce membrane permeability . Analog: 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-55-9) lacks the sulfonyl group, resulting in lower acidity and reduced solubility .
Position of Methoxy Substituents Target Compound: The 3-methoxy position on the benzene ring may confer distinct electronic effects compared to 2-methoxy analogs.
Bulkier Substituents
- Analog : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot) incorporates a naphthyloxy group, increasing hydrophobicity and logP, which may enhance CNS penetration but reduce aqueous solubility .
Physicochemical Properties
Data Table: Comparative Analysis
Key Observations
- logP Trends: Sulfonyl and hydroxyl groups lower logP, enhancing hydrophilicity. Phenoxy and naphthyloxy groups increase logP, favoring lipid bilayer penetration.
- Solubility: The target compound’s sulfonyl group likely improves aqueous solubility compared to phenoxy/naphthyloxy analogs but may limit blood-brain barrier penetration .
Pharmacological Implications
- Receptor Interactions: Piperazine derivatives often target serotonin receptors (e.g., 5-HT subtypes) due to structural mimicry of endogenous ligands. The sulfonyl group in the target compound may enhance binding to serotonin receptors with polar active sites, as seen in related tricyclic psychotropic agents .
Biological Activity
1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H29N3O4S
- Molecular Weight : 393.52 g/mol
- CAS Number : 2108883-54-9
The compound exhibits its biological activity primarily through interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as anxiety and depression.
Key Mechanisms:
- Serotonin Receptor Modulation : The sulfonyl group enhances binding affinity to serotonin receptors, potentially improving mood regulation and anxiety relief.
- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it may inhibit acetylcholinesterase, thereby enhancing cholinergic neurotransmission, which is beneficial in cognitive disorders like Alzheimer's disease .
Pharmacological Effects
- Antidepressant Activity : Studies indicate that compounds similar to this compound have shown significant antidepressant effects in animal models by increasing serotonin levels in the synaptic cleft.
- Cognitive Enhancement : The inhibition of acetylcholinesterase suggests potential use in enhancing memory and cognitive function, making it a candidate for further research in treating Alzheimer's disease .
- Anti-anxiety Effects : The modulation of serotonin receptors may also confer anxiolytic properties, making this compound a potential therapeutic agent for anxiety disorders.
Case Studies
Several studies have explored the effects of piperazine derivatives similar to the target compound:
Research Findings
Recent investigations into the biological activity of this compound highlight its potential applications:
- In vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce depressive-like behavior in rodent models.
- In vivo Efficacy : Animal studies have shown improvements in cognitive function following administration of the compound, supporting its role as a cognitive enhancer.
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
